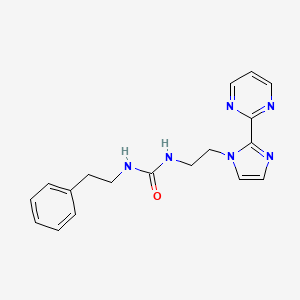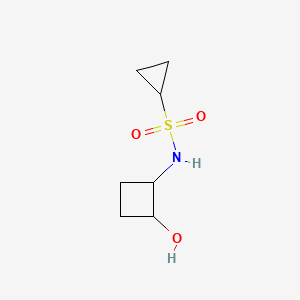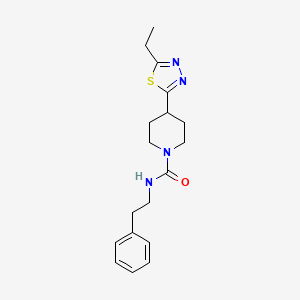
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PEP005 is classified as a diterpene ester and is derived from the plant resin Euphorbia peplus.
Wissenschaftliche Forschungsanwendungen
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various cancer cell lines, including melanoma, prostate, and breast cancer. This compound has also been studied for its potential use in the treatment of actinic keratosis, a precancerous skin condition.
Wirkmechanismus
Mode of Action
It is suggested that the compound may interact with its targets in a similar manner to other anticancer agents that contain pyridine and urea moieties . These agents typically inhibit VEGFR2, a key receptor involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels .
Biochemical Pathways
Given the potential inhibition of vegfr2, it can be inferred that the compound may affect angiogenesis-related pathways .
Pharmacokinetics
The compound’s physical and chemical properties such as density (1273g/cm3), boiling point (4339ºC at 760 mmHg), and molecular weight (25834200) are available . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds with pyridine and urea moieties have demonstrated anticancer activity, particularly against breast and colon cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to dissolve in cell culture media. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. It is a highly potent compound, and care must be taken to ensure that it is used at the appropriate concentrations. This compound is also expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea. One area of research is the development of novel formulations of this compound for use in cancer treatment. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer treatments. Finally, the development of this compound analogs with improved pharmacokinetic properties is an area of active research.
Conclusion
This compound is a synthetic compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the activation of PKC enzymes, which leads to the activation of several downstream signaling pathways. This compound has several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and immunomodulatory effects. While this compound has some limitations for lab experiments, its potential use in cancer treatment makes it an area of active research.
Synthesemethoden
The synthesis of 1-phenethyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves several steps, including the extraction of the resin from Euphorbia peplus, isolation of the active compound, and conversion to the final product. The process is complex and involves several chemical reactions, including esterification and oxidation. The final product is a white crystalline powder that is highly soluble in organic solvents.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(22-10-7-15-5-2-1-3-6-15)23-12-14-24-13-11-21-17(24)16-19-8-4-9-20-16/h1-6,8-9,11,13H,7,10,12,14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVYIJSMNWBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride](/img/structure/B2421838.png)
![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2421840.png)

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2421845.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2421847.png)

![3-(4-chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421850.png)





![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide](/img/structure/B2421859.png)